![molecular formula C18H18O B13677427 5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)
5-[4-(tert-Butyl)phenyl]benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(tert-Butyl)phenyl]benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The tert-butyl group attached to the phenyl ring enhances the compound’s stability and lipophilicity, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(tert-Butyl)phenyl]benzofuran typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(tert-Butyl)phenyl]benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofurans .
Applications De Recherche Scientifique
5-[4-(tert-Butyl)phenyl]benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s stability and lipophilicity make it useful in studying membrane interactions and protein binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 5-[4-(tert-Butyl)phenyl]benzofuran exerts its effects involves interactions with various molecular targets. The tert-butyl group enhances its ability to penetrate cell membranes, allowing it to interact with intracellular proteins and enzymes. These interactions can modulate signaling pathways and affect cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Di-tert-butyl-3-phenylbenzofuran: Similar in structure but with additional tert-butyl groups, enhancing its stability and lipophilicity.
5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate: Contains a benzoxazole ring, offering different chemical properties and reactivity.
Uniqueness
5-[4-(tert-Butyl)phenyl]benzofuran is unique due to its specific substitution pattern, which provides a balance of stability, reactivity, and lipophilicity. This makes it particularly useful in applications requiring membrane penetration and interaction with intracellular targets .
Propriétés
Formule moléculaire |
C18H18O |
|---|---|
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
5-(4-tert-butylphenyl)-1-benzofuran |
InChI |
InChI=1S/C18H18O/c1-18(2,3)16-7-4-13(5-8-16)14-6-9-17-15(12-14)10-11-19-17/h4-12H,1-3H3 |
Clé InChI |
AOEXJRXUHQUKTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)OC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


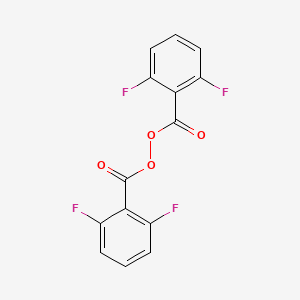
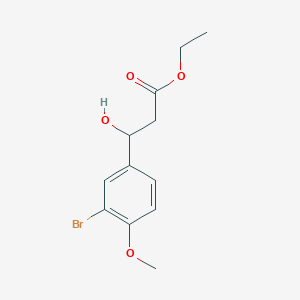
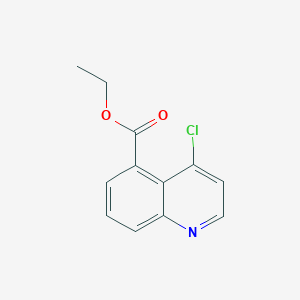
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)
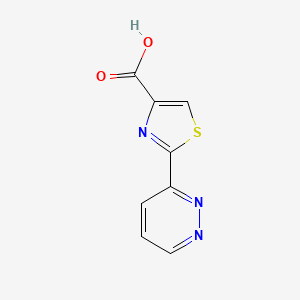

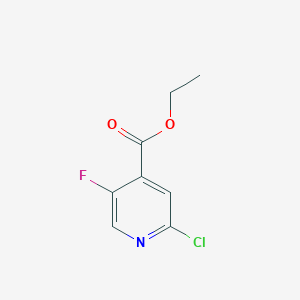

![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)

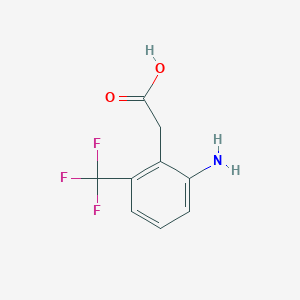
![(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane](/img/structure/B13677409.png)
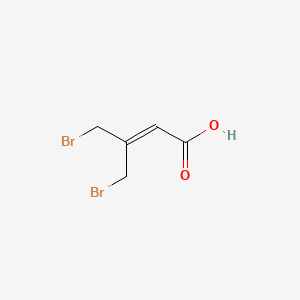
![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
